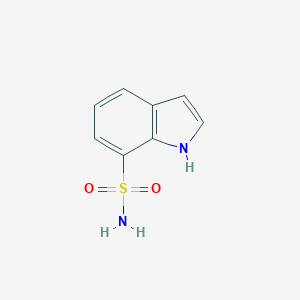

1H-Indol-7-sulfonamid

Übersicht

Beschreibung

1H-Indole-7-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. The sulfonamide group in this compound makes it highly reactive and useful in various scientific applications.

Wissenschaftliche Forschungsanwendungen

Anti-mikrobielles Mittel

“1H-Indol-7-sulfonamid” und seine Derivate spielen in der medizinischen Chemie aufgrund ihrer physiologischen Aktivität, die antimikrobielle Aktivität umfasst, eine wichtige Rolle . In einer Studie wurden neue Indol-Derivate auf Sulfonamidbasis unter Verwendung von 1H-Indol-2-carbonsäure als Ausgangsmaterial synthetisiert . Diese Verbindungen wurden auf antimikrobielle Aktivität gegen verschiedene Bakterien untersucht. Unter ihnen zeigte die Verbindung Aktivität gegen Staphylococcus aureus und Klebsiella pneumoniae .

Anti-Krebsmittel

Indol und seine Derivate, einschließlich “this compound”, haben aufgrund ihrer Antikrebs-Eigenschaften großes Interesse geweckt . Sie werden in der medizinischen Chemie als entscheidend angesehen .

Anti-Tuberkulosemittel

Indol-Derivate haben antituberkulare Eigenschaften gezeigt . Dies macht “this compound” zu einem potenziellen Kandidaten für die Entwicklung neuer Antituberkulosemedikamente .

Antivirales Mittel

Indol-Derivate, einschließlich “this compound”, haben antivirale Eigenschaften gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer antiviraler Medikamente verwendet werden könnten .

Entzündungshemmendes Mittel

Es wurde berichtet, dass Indol-Derivate entzündungshemmende Eigenschaften besitzen

Wirkmechanismus

Target of Action

1H-Indole-7-sulfonamide, a derivative of indole, has been found to exhibit strong antimicrobial actions . The primary targets of this compound are various types of bacteria, including Gram-positive bacteria like Staphylococcus aureus and Bacillus megaterium, and Gram-negative bacteria such as Klebsiella pneumonia, Escherichia coli, Salmonella typhi, Shigella sp., and Enterobacter aerogenes .

Mode of Action

The mode of action of 1H-Indole-7-sulfonamide involves its interaction with the active sites of its targets. It is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .

Biochemical Pathways

Indole derivatives have been reported to possess a variety of biological effects, including anti-inflammatory, antitubercular, antidiabetic, antioxidant, anticancer, anticholinesterases, and antiviral properties . This suggests that 1H-Indole-7-sulfonamide may affect multiple biochemical pathways related to these biological effects.

Pharmacokinetics

Indole is known to be a relatively weak basic chemical, which could influence its absorption and distribution

Result of Action

The molecular and cellular effects of 1H-Indole-7-sulfonamide’s action primarily involve its antimicrobial activity. The compound has been shown to be effective against various bacteria, with notable activity against Staphylococcus aureus among Gram-positive bacteria and Klebsiella pneumonia among Gram-negative bacteria .

Action Environment

The action of 1H-Indole-7-sulfonamide can be influenced by various environmental factors. For instance, the compound was synthesized in a very friendly environment, suggesting that certain conditions may be necessary for its optimal activity . .

Biochemische Analyse

Biochemical Properties

1H-Indole-7-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . The sulfonamide analogs of indole, often referred to as sulfa medicines, have been produced recently and exhibit strong antimicrobial actions .

Cellular Effects

1H-Indole-7-sulfonamide exhibits a variety of effects on cells. It has been shown to have antimicrobial activity against both Gram-positive and Gram-negative bacteria . For instance, it shows activity against Staphylococcus aureus among Gram-positive bacteria, and against Klebsiella pneumonia among Gram-negative bacteria .

Molecular Mechanism

It is known that indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .

Eigenschaften

IUPAC Name |

1H-indole-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-13(11,12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEDQORHGRJQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559214 | |

| Record name | 1H-Indole-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111048-64-7 | |

| Record name | 1H-Indole-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

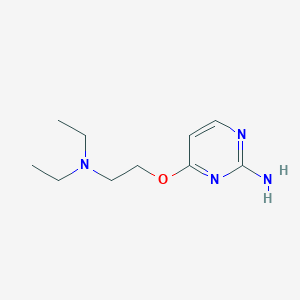

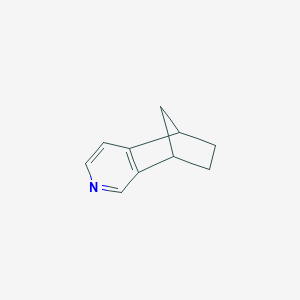

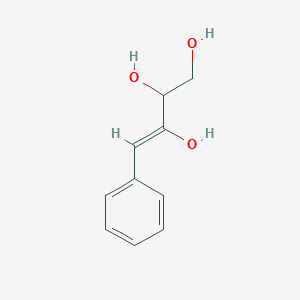

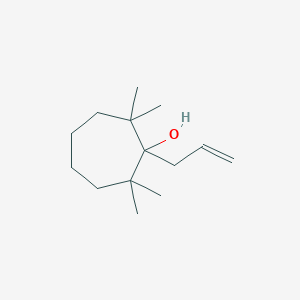

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)